![molecular formula C16H15NOSe B12611372 (4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole CAS No. 872504-94-4](/img/structure/B12611372.png)
(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a phenyl group and a phenylselanyl group attached to the oxazole ring. The stereochemistry of the compound is denoted by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-hydroxy ketone and an amide. This reaction is often catalyzed by an acid or base under controlled temperature conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylselanyl Group: The phenylselanyl group can be introduced through a nucleophilic substitution reaction, where a phenylselanyl halide reacts with the oxazole derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound through optimized reaction conditions, efficient separation techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenylselanyl group is oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding dihydro derivative.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as oxidoreductases and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and cell proliferation through its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the phenylselanyl group, resulting in different chemical and biological properties.
4-[(Phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole is unique due to the presence of both phenyl and phenylselanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
872504-94-4 |
|---|---|
Molecular Formula |
C16H15NOSe |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(4S)-2-phenyl-4-(phenylselanylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NOSe/c1-3-7-13(8-4-1)16-17-14(11-18-16)12-19-15-9-5-2-6-10-15/h1-10,14H,11-12H2/t14-/m0/s1 |
InChI Key |
UUTCIPBVBBUQOL-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2)C[Se]C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
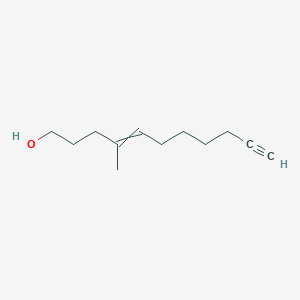
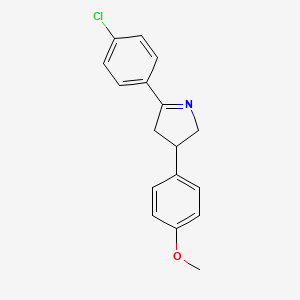
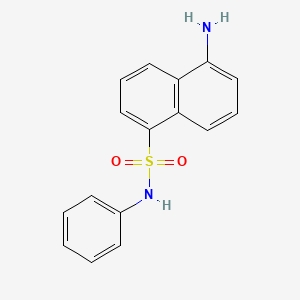
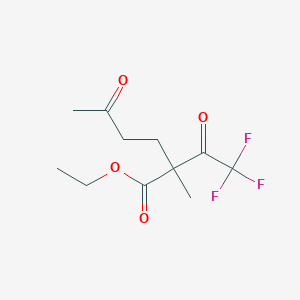

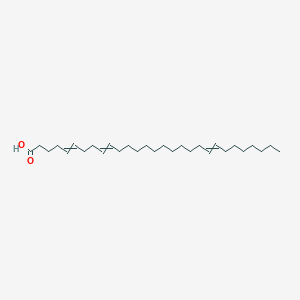
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
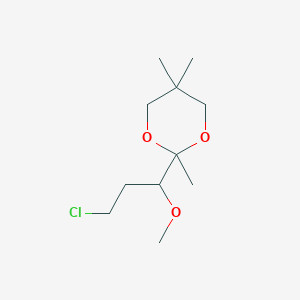
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
